molecular formula C9H10N2 B1296689 1,2-Dimethylbenzimidazole CAS No. 2876-08-6

1,2-Dimethylbenzimidazole

Cat. No.: B1296689
CAS No.: 2876-08-6
M. Wt: 146.19 g/mol
InChI Key: PJQIBTFOXWGAEN-UHFFFAOYSA-N
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Description

1,2-Dimethylbenzimidazole (CAS 2876-08-6) is a bicyclic heteroaromatic compound with the molecular formula C₉H₁₀N₂ and a molecular weight of 146.19 g/mol . Structurally, it features a benzene ring fused to an imidazole ring, with methyl groups at the 1- and 2-positions (Figure 3, ). This substitution pattern significantly influences its electronic properties, as evidenced by its UV-vis spectral behavior and pKa of ~4.8 in aqueous buffer solutions .

The compound is synthesized via methods such as oxidative cyclocondensation of o-phenylenediamine derivatives or alkylation of benzimidazole precursors . Notably, it has emerged as a promising chemotype in drug discovery, particularly as a modulator of nicotinate phosphoribosyltransferase (NAPRT).

Properties

IUPAC Name

1,2-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-10-8-5-3-4-6-9(8)11(7)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQIBTFOXWGAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310238
Record name 1,2-Dimethylbenzimidazole
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2876-08-6
Record name 2876-08-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dimethylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reactions

Condensation reactions are a traditional method for synthesizing benzimidazoles. This method typically involves the reaction of o-phenylenediamine with carboxylic acids or aldehydes under acidic conditions.

  • General Procedure :
    • Combine o-phenylenediamine with a suitable carboxylic acid or aldehyde.
    • Heat the mixture at elevated temperatures (around 150–200°C) for several hours.
    • Isolate the product through recrystallization or chromatography.

Copper-Catalyzed Cross-Coupling

Copper-catalyzed reactions have emerged as efficient alternatives for synthesizing substituted benzimidazoles, including 1,2-dimethylbenzimidazole.

  • Procedure Using Copper(I) Iodide :
    • A mixture of N-(2-bromophenyl)-N-methylethanimidamide and cesium carbonate is prepared in DMSO.
    • Copper(I) iodide is added as a catalyst.
    • The reaction is stirred at room temperature for several hours.
    • The resulting product is analyzed using NMR for yield determination.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been reported to enhance the efficiency of benzimidazole formation by reducing reaction times and improving yields.

  • Microwave Technique :
    • Combine N-phenyl-o-phenylenediamine with benzaldehyde in a microwave reactor.
    • Use Er(OTf)₃ as a catalyst at low concentrations (1% mol).
    • Apply microwave irradiation for a short duration (typically less than an hour).
    • Purify the product via crystallization.

The following table summarizes various preparation methods for this compound, including yields and conditions:

Method Conditions Yield (%) Reference
Condensation Reaction Heat at 150–200°C Varies
Copper-Catalyzed Cross-Coupling DMSO, CuI catalyst Up to 90%
Microwave-Assisted Synthesis Microwave irradiation, Er(OTf)₃ Up to 85%

Key Observations:

  • The copper-catalyzed method generally provides higher yields compared to traditional condensation methods.
  • Microwave-assisted synthesis significantly reduces reaction time while maintaining high yields.
  • The choice of solvent and catalyst plays a critical role in optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as nitric acid, bromine, sulfuric acid, and acyl chlorides.

Major Products:

Mechanism of Action

1,2-Dimethylbenzimidazole exerts its effects through various mechanisms:

Comparison with Similar Compounds

(a) 5,6-Dimethylbenzimidazole (CAS 582-60-5)

  • Molecular Formula : C₉H₁₀N₂ (identical to 1,2-dimethylbenzimidazole).
  • Synthesis : Prepared via cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with formic acid under ambient conditions .
  • Key Difference : Methyl groups at the 5- and 6-positions alter electronic distribution, reducing basicity compared to this compound (pKa ~4.2 vs. ~4.8) .

(b) 1,2-Diphenyl-1H-imidazo[1,2-a]benzimidazole

  • Molecular Formula : C₂₁H₁₅N₃.
  • Synthesis : Achieved via multi-step reactions involving aryl diazonium salts and imidazole intermediates .
  • Key Difference : Bulky phenyl groups enhance π-stacking interactions, improving fluorescence properties but reducing solubility in polar solvents .

(c) Benzimidazole-2-thione Derivatives

  • Structure : Feature a sulfur atom at the 2-position instead of a methyl group.
  • Synthesis : Generated via reaction of macrocyclic aminals with carbon disulfide .
  • Key Difference : The thione group increases hydrogen-bonding capacity, enhancing antioxidant activity compared to alkylated analogs .

Key Findings:

  • 5,6-Dimethylbenzimidazole is critical in microbial metabolism but lacks direct therapeutic applications in humans .

Physicochemical Properties

Property This compound 5,6-Dimethylbenzimidazole Benzimidazole-2-thione
Melting Point 128–130°C 205–207°C 180–185°C
Solubility Moderate in DMSO Low in water High in DMSO
pKa ~4.8 ~4.2 ~3.5 (thiol group)
LogP 1.9 2.1 1.5

Key Insights:

  • Substituent position dramatically affects melting points and solubility. The 5,6-dimethyl isomer’s higher symmetry increases crystallinity and melting point .
  • The thione group in benzimidazole-2-thione derivatives lowers pKa, enhancing acidity compared to methylated analogs .

Biological Activity

1,2-Dimethylbenzimidazole (DMB) is a derivative of benzimidazole, a heterocyclic aromatic compound known for its diverse biological activities. This article explores the biological activity of DMB, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound consists of a benzene ring fused with an imidazole ring, with two methyl groups attached to the first and second carbon atoms of the imidazole. This structural modification significantly influences its biological activity.

Biological Activities

  • Anticancer Activity
    • DMB and its derivatives have been investigated for their anticancer properties. Studies indicate that compounds containing the benzimidazole moiety can act as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair. For instance, certain DMB derivatives have shown promising activity against various cancer cell lines, including breast and liver cancer cells .
    • A specific study demonstrated that a benzimidazole derivative exhibited strong cytotoxic effects against K562 leukemia cells with an IC50 value of approximately 2.68 μmol/L . This compound induced apoptosis through intrinsic pathways, highlighting the potential of DMB in oncological applications.
  • Antimicrobial Activity
    • DMB has also been evaluated for its antimicrobial properties. Research indicates that benzimidazole derivatives exhibit significant antibacterial and antifungal activities. For example, compounds derived from DMB have shown effectiveness against various bacterial strains and fungi .
    • A study reported that certain DMB derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .
  • Antiparasitic Activity
    • The antiparasitic properties of DMB have been explored in relation to diseases such as malaria. Some studies suggest that benzimidazole derivatives may inhibit the growth of Plasmodium species, the causative agents of malaria . The selectivity indices observed in these studies indicate a promising therapeutic window for DMB-based compounds.
  • Other Biological Activities
    • Beyond anticancer and antimicrobial effects, DMB has been implicated in anti-inflammatory and antioxidant activities. These properties are critical for developing treatments for various inflammatory diseases and oxidative stress-related conditions .

The mechanisms underlying the biological activities of DMB are multifaceted:

  • Topoisomerase Inhibition : DMB derivatives have been shown to inhibit topoisomerase I and II enzymes, leading to DNA damage and subsequent apoptosis in cancer cells .
  • DNA Intercalation : The planar structure of benzimidazole allows it to intercalate into DNA, disrupting replication processes.
  • Protein Kinase Inhibition : Some studies suggest that DMB may inhibit specific protein kinases involved in cell signaling pathways related to cancer proliferation .

Case Studies

Several case studies highlight the therapeutic potential of DMB:

  • Case Study 1 : A synthesized derivative of DMB was tested against various cancer cell lines (e.g., MDA-MB-231) and demonstrated significant reduction in cell viability at concentrations as low as 17 μmol/L .
  • Case Study 2 : In vitro studies on antimicrobial activity revealed that a series of DMB derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 20 μg/mL against selected bacterial strains .

Research Findings

Recent research has expanded our understanding of the biological activity of DMB:

Activity Effect IC50/Other Metrics
AnticancerCytotoxicity against K562 cellsIC50 = 2.68 μmol/L
AntimicrobialActivity against Gram-positive bacteriaMIC = 5-20 μg/mL
AntiparasiticInhibition of Plasmodium spp. growthSelectivity Index >121
Anti-inflammatoryReduction in inflammatory markersNot quantified

Q & A

What are the most efficient synthetic routes for 1,2-dimethylbenzimidazole, and how do reaction conditions influence yield?

Basic Methodological Approach:
this compound is typically synthesized via the Phillips-Ladenburg reaction, which involves cyclocondensation of 1,2-diaminobenzene derivatives with carboxylic acids or their equivalents under acidic conditions . For example, tert-butyl nitrite-mediated nitrogen transfer reactions enable the synthesis of benzimidazoles at room temperature, avoiding harsh catalysts . A recent advance employs microdroplet chemistry, where formic acid reacts with 4,5-dimethyl-1,2-phenylenediamine in ambient conditions, achieving a 38% yield despite steric hindrance from methyl groups .

Advanced Consideration:
Reaction efficiency is highly substituent-dependent. Electron-donating groups (e.g., methoxy) improve yields (67% for 4-methoxybenzimidazole), while strong electron-withdrawing groups (e.g., nitro-) can halt product formation entirely . Steric effects in 4,5-dimethyl-substituted precursors further reduce yields, necessitating optimization of stoichiometry or alternative catalysts .

How can structural contradictions in NMR or mass spectrometry data be resolved during characterization of this compound derivatives?

Basic Methodological Approach:
Use 2D NMR techniques (e.g., COSY, HSQC) to confirm regiochemistry and distinguish between N-1 and N-2 methylation. For example, NOE correlations in this compound can resolve ambiguity in methyl group positioning . High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks, particularly when synthesizing analogs with isotopic labeling or heteroatom substitutions .

Advanced Consideration:
Contradictions may arise from tautomerism or solvent-dependent conformational changes. UV-vis spectroscopy in buffered solutions (pH 2–12) can reveal protonation states and tautomeric equilibria, as demonstrated by pKa determination studies .

What strategies address low yields in multicomponent reactions involving this compound intermediates?

Basic Methodological Approach:
Base-promoted sequential multicomponent assays are effective for synthesizing N-thiomethyl benzimidazoles. Using mild bases like K₂CO₃ avoids side reactions, while thiomethylating agents (e.g., dimethyl disulfide) enhance regioselectivity .

Advanced Consideration:
Microdroplet synthesis accelerates reaction kinetics by 10³–10⁶ times compared to bulk solutions. For example, ambient microdroplet reactions between formic acid and diamines achieve near-quantitative yields for simple benzimidazoles but require optimization for sterically hindered derivatives .

How does the 1,2-dimethyl substitution pattern influence biological activity in antimicrobial studies?

Basic Methodological Approach:
The methyl groups enhance lipophilicity, improving membrane permeability. Standard assays (e.g., MIC against Staphylococcus aureus) show that this compound derivatives exhibit moderate activity (MIC = 32–64 µg/mL), but activity is highly scaffold-dependent .

Advanced Consideration:
Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents at the 4-position (e.g., Cl, NO₂) enhance antibacterial potency by 4–8 fold, likely via target protein binding modulation . Computational docking (e.g., with E. coli DNA gyrase) can rationalize these trends .

What mechanistic insights explain the role of this compound in coenzyme B12-dependent enzymes?

Advanced Research Focus:
In diol dehydratases, 5,6-dimethylbenzimidazole (a structural analog) coordinates cobalt in adenosylcobalamin, stabilizing radical intermediates during 1,2-propanediol dehydration . Mutagenesis studies show that replacing dimethyl groups with hydrogen or bulkier substituents disrupts coenzyme-protein interactions, reducing catalytic efficiency by >90% .

How can synthetic byproducts or degradation products of this compound be identified and mitigated?

Advanced Analytical Workflow:

LC-MS/MS : Monitor reaction mixtures in real-time to detect intermediates (e.g., monoalkylated diamines or open-chain amides) .

Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition above 250°C suggests inert-atmosphere handling is critical .

Green Chemistry Approaches : Replace traditional solvents (e.g., DMF) with ionic liquids to suppress side reactions and improve recyclability .

What computational methods predict the electronic properties of this compound for material science applications?

Advanced Methodological Approach:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps, polarizability, and dipole moments. For example, methyl groups lower the HOMO energy (-6.2 eV vs. -5.8 eV for unsubstituted benzimidazole), enhancing stability in optoelectronic materials .

How do pH and solvent polarity affect the spectroscopic properties of this compound?

Basic Methodological Approach:
UV-vis spectroscopy in buffered solutions (pH 2–12) shows a hypsochromic shift at acidic pH due to protonation at N-3, with λmax shifting from 280 nm (neutral) to 265 nm (protonated) . Solvatochromic studies in DMSO vs. hexane reveal polarity-dependent emission quenching, relevant for fluorescence tagging applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dimethylbenzimidazole
Reactant of Route 2
Reactant of Route 2
1,2-Dimethylbenzimidazole

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